molecular formula C12H13NO4 B111082 (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid CAS No. 106973-36-8

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Cat. No. B111082
M. Wt: 235.24 g/mol
InChI Key: LAHROJZLGLNLBT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid is a compound that can be synthesized through various chemical reactions involving morpholine derivatives. The compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related morpholinecarboxylic acid derivatives has been reported in the literature. For instance, optically active 3-morpholinecarboxylic acid was synthesized by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol . Additionally, (R)- and (S)-N-Boc-morpholine-2-carboxylic acids were prepared using an enantioselective synthesis that involved enzyme-catalyzed kinetic resolution . These methods provide a foundation for the synthesis of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid by indicating that morpholine derivatives can be manipulated under various reaction conditions to yield optically active carboxylic acids.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, a novel morpholine derivative was structurally elucidated using UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. The reaction of o-formylphenylboronic acid with morpholine resulted in the formation of a benzoxaborole derivative . Another study reported the synthesis of a morpholine-containing indazole derivative by condensation reactions . These studies suggest that (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid could also undergo similar reactions, potentially leading to the formation of novel compounds with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives have been explored through experimental and computational methods. DFT studies have provided information on the nonlinear optical properties, thermal behavior, and electronic transitions of a morpholine derivative . Similarly, theoretical and spectroscopic studies have been conducted to determine the electronic structure and spectroscopic properties of another morpholine-containing molecule . These analyses are crucial for understanding the reactivity and stability of (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic acid.

Scientific Research Applications

Antioxidant Activity Analysis

Studies on antioxidant activities and their implications across various fields have highlighted the importance of analyzing antioxidant capacity in complex samples. For instance, analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests are used to determine the antioxidant activity in samples, which are essential in food engineering, medicine, and pharmacy research. These methods are based on chemical reactions, utilizing spectrophotometry to monitor characteristic color changes or solution discolorations, indicating the presence and activity of antioxidants. Such assays have been successfully applied in antioxidant analysis, clarifying the mechanisms and kinetics of processes involving several antioxidants (Munteanu & Apetrei, 2021).

Antimicrobial and Hepatoprotective Properties

The exploration of natural products, including specific chemical compounds for their antimicrobial and hepatoprotective properties, has been a significant area of research. For example, phenolic acids such as Chlorogenic Acid (CGA) have been studied for their practical, biological, and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. These findings underscore the potential of natural compounds in treating various disorders, such as hepatic steatosis, cardiovascular disease, and obesity, and suggest further research to optimize their biological and pharmacological effects (Naveed et al., 2018).

Synthetic and Pharmacological Potential

The synthetic routes and chemical transformations of certain compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, have been analyzed for their high synthetic and pharmacological potential. These compounds, featuring a sultone core, have shown possibilities in constructing new molecular systems with attractive pharmacological properties. Despite limited studies, the unique chemical structure and potential pharmacological activities, including anticoagulant, antimicrobial, and antitumor properties, highlight the need for further research in experimental chemistry and pharmacology (Hryhoriv et al., 2021).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(3R)-4-benzyl-5-oxomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHROJZLGLNLBT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543338
Record name (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

CAS RN

106973-36-8
Record name (3R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)C(CO)N(Cc1ccccc1)C(=O)CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid
Reactant of Route 2
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid
Reactant of Route 3
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid
Reactant of Route 4
Reactant of Route 4
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid
Reactant of Route 5
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid
Reactant of Route 6
(R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.